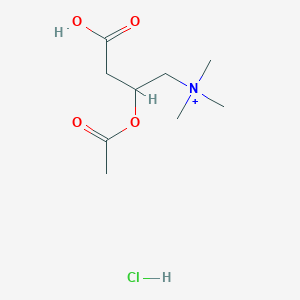

(+/-)-ACETYLCARNITINE CHLORIDE

Description

Biological Significance and Distribution of Acetylcarnitine and its L-Isomer

Acetyl-L-carnitine is integral to numerous bodily processes. webmd.com Its primary function is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in energy production. drugbank.comwikipedia.orgmdpi.com It also plays a role in modulating the ratio of acetyl-CoA to coenzyme A within the mitochondria. wikipedia.orgmdpi.com Beyond its role in energy metabolism, Acetyl-L-carnitine serves as a donor of acetyl groups for the synthesis of acetylcholine (B1216132), a vital neurotransmitter. nih.govresearchgate.net

The human body can synthesize L-carnitine in the brain, liver, and kidneys from the amino acids lysine (B10760008) and methionine, and can also convert L-carnitine to Acetyl-L-carnitine and vice versa. webmd.comimrpress.com Dietary sources of L-carnitine are primarily animal-based products like red meat, poultry, fish, and dairy. healthaid.co.uk Acetylcarnitine is the most abundant ester of carnitine found in human plasma and tissues. drugbank.com The total carnitine content in the human body is estimated to be around 300 mg/kg, with approximately 95% stored in the heart and skeletal muscle. mdpi.com The remaining amount is distributed in the liver, kidney, and plasma. mdpi.com

Table 1: Distribution of Carnitine in the Human Body

| Tissue | Percentage of Total Body Carnitine |

|---|---|

| Heart and Skeletal Muscle | ~95% mdpi.com |

| Liver, Kidney, and Plasma | ~5% mdpi.com |

Overview of Key Academic Research Trajectories

Academic research on acetylcarnitine has explored a wide array of its physiological effects and potential therapeutic applications. Key areas of investigation include its role in neuroprotection, cognitive function, and metabolic disorders.

A significant body of research has focused on the neuroprotective and neurotrophic effects of Acetyl-L-carnitine. drugbank.comnih.gov Studies have investigated its potential in the context of various neuropathies, including those induced by diabetes, HIV, and chemotherapy. nih.govtandfonline.com The compound's ability to cross the blood-brain barrier more effectively than L-carnitine has made it a particular subject of interest for neurological research. livemomentous.comhealthaid.co.uknih.gov Research suggests that Acetyl-L-carnitine may improve brain energy metabolism, reduce oxidative stress, and modulate neurotransmitter systems. researchgate.netnih.gov

Another major research trajectory has been the investigation of Acetyl-L-carnitine's impact on cognitive function and mood. Several studies have explored its effects on age-related cognitive decline and Alzheimer's disease, with some suggesting it may slow disease progression and improve memory. oregonstate.eduwebmd.com Furthermore, research has indicated a link between low blood levels of acetyl-L-carnitine and the severity of depression, leading to studies on its potential as an antidepressant. frontiersin.orgstanford.edupnas.org

Metabolic research represents another critical avenue of study. Investigations have examined the role of acetylcarnitine in fatty acid metabolism and its potential influence on conditions like hypercholesterolemia. drugbank.comfrontiersin.org Preclinical studies have also shown that Acetyl-L-carnitine supplementation can reverse some age-related declines in mitochondrial function in tissues such as the liver, skeletal muscle, and heart. oregonstate.edu The compound's influence on glucose metabolism has also been a subject of research. drugbank.com

Table 2: Key Academic Research Areas for Acetyl-L-carnitine

| Research Area | Focus of Investigation | Key Findings/Observations |

|---|---|---|

| Neuroprotection | Effects on peripheral neuropathies (diabetic, HIV-induced, chemotherapy-induced) and neurodegenerative diseases. | May induce neuroprotective, neurotrophic, and analgesic effects. nih.gov Investigated for improving nerve function and reducing pain. tandfonline.com |

| Cognitive Function | Impact on age-related cognitive decline, Alzheimer's disease, and memory. | May slow the rate of disease progression and improve some measures of mental function in Alzheimer's disease. webmd.com |

| Mood Disorders | Relationship between acetylcarnitine levels and depression. | Low blood levels of acetyl-L-carnitine have been associated with the severity of depression. stanford.edu Supplementation has shown potential antidepressant effects. pnas.org |

| Metabolic Health | Role in fatty acid and glucose metabolism, and influence on cholesterol levels. | Plays a crucial role in transporting fatty acids for energy production. drugbank.commdpi.com May influence cholesterol metabolism. frontiersin.org |

| Mitochondrial Function | Effects on age-related mitochondrial decay. | Supplementation has been shown to reverse some age-related declines in mitochondrial function in animal models. oregonstate.edu |

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

2504-11-2 |

|---|---|

Formule moléculaire |

C9H18NO4.Cl C9H18ClNO4 |

Poids moléculaire |

239.69 g/mol |

Nom IUPAC |

3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H |

Clé InChI |

JATPLOXBFFRHDN-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl |

SMILES canonique |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |

Autres numéros CAS |

2504-11-2 5080-50-2 |

Pictogrammes |

Irritant |

Solubilité |

>36 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

(R)-2-acetoxy-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride |

Origine du produit |

United States |

Biochemical and Metabolic Roles of Acetylcarnitine

Core Functions in Intermediary Metabolism

Acetylcarnitine is central to intermediary metabolism, acting as a key player in the transfer of acetyl groups and the regulation of vital metabolic pathways. nih.gov Its functions are critical for maintaining metabolic flexibility, allowing cells to adapt to varying energy demands and substrate availability. wikipedia.org

Role as an Acetyl Group Donor

A primary function of acetylcarnitine is to act as a donor of acetyl groups. nih.gov These acetyl groups are crucial for numerous biochemical reactions, including the synthesis of the neurotransmitter acetylcholine (B1216132). patsnap.comresearchgate.net By providing acetyl groups, acetylcarnitine supports cholinergic neurotransmission and other vital cellular processes. researchgate.net The acetyl group from acetylcarnitine can be transferred to coenzyme A (CoA) to form acetyl-CoA, a central molecule in metabolism. wikipedia.org

Interconversion with Acetyl-Coenzyme A (Acetyl-CoA)

Acetylcarnitine and acetyl-CoA are readily interconverted in a reversible reaction catalyzed by the enzyme carnitine acetyltransferase (CrAT). nih.govnih.govwikipedia.org This reaction, acetyl-CoA + carnitine ⇌ acetylcarnitine + CoA, is fundamental to acetylcarnitine's metabolic roles. wikipedia.org This interconversion allows for the transport of acetyl units across the inner mitochondrial membrane, which is impermeable to acetyl-CoA. nih.gov

Table 1: Interconversion of Acetylcarnitine and Acetyl-CoA

| Molecule | Role in the Reaction | Enzyme | Cellular Location |

| Acetyl-CoA | Donates or accepts an acetyl group | Carnitine Acetyltransferase (CrAT) | Mitochondria, Peroxisomes, Endoplasmic Reticulum |

| Carnitine | Accepts or donates an acetyl group | Carnitine Acetyltransferase (CrAT) | Mitochondria, Cytosol |

| Acetylcarnitine | Product or reactant, carrier of the acetyl group | Carnitine Acetyltransferase (CrAT) | Mitochondria, Cytosol |

| Coenzyme A (CoA) | Product or reactant, accepts or donates the acyl group | Carnitine Acetyltransferase (CrAT) | Mitochondria, Cytosol |

Regulation and Buffering of Coenzyme A and Acetyl-Coenzyme A Pools

Acetylcarnitine plays a critical role in maintaining the balance between free coenzyme A (CoA) and acetyl-CoA within the mitochondria. nih.govresearchgate.netnih.gov By converting acetyl-CoA to acetylcarnitine, the cell can prevent the accumulation of acetyl-CoA and the depletion of free CoA. nih.govresearchgate.net This buffering action is essential for sustaining the activity of enzymes that require free CoA, such as those involved in the Krebs cycle and fatty acid oxidation. wikipedia.orgresearchgate.net The formation of acetylcarnitine helps to keep the mitochondrial acetyl-CoA/free CoA ratio low, which is crucial for maintaining the flux of the tricarboxylic acid (TCA) cycle and the activity of pyruvate (B1213749) dehydrogenase (PDH). researchgate.net

Involvement in Fatty Acid Metabolism and Ketosis

Acetylcarnitine is intrinsically linked to fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the process that breaks down fatty acids to produce energy. patsnap.comtryeden.com During periods of high fatty acid oxidation, such as fasting or a ketogenic diet, the production of acetyl-CoA can exceed the capacity of the Krebs cycle. ketogourmet.blog In these situations, the formation of acetylcarnitine provides a mechanism to buffer the excess acetyl groups. researchgate.netketogourmet.blog Acetylcarnitine also plays a role in ketogenesis, the process of producing ketone bodies from acetyl-CoA, by influencing the availability of substrates for ketone body synthesis. nih.gov

Contribution to Glucose Metabolism

Acetylcarnitine influences glucose metabolism by modulating the activity of the pyruvate dehydrogenase (PDH) complex. diabetesjournals.org The PDH complex is a key enzyme that links glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA. The accumulation of acetyl-CoA can inhibit the PDH complex, thereby reducing glucose oxidation. nih.gov By buffering excess acetyl-CoA, acetylcarnitine helps to relieve this inhibition and maintain PDH activity, thus supporting glucose metabolism. researchgate.net Studies have shown that acetylcarnitine can modulate cerebral glucose utilization and stimulate glycogen (B147801) synthesis. nih.gov

Table 2: Impact of Acetylcarnitine on Key Metabolic Enzymes

| Enzyme | Metabolic Pathway | Effect of Increased Acetylcarnitine Formation |

| Pyruvate Dehydrogenase (PDH) | Glucose Metabolism | Relieves inhibition by reducing acetyl-CoA levels |

| Carnitine Palmitoyltransferase 1 (CPT1) | Fatty Acid Metabolism | Modulates fatty acid entry into mitochondria |

| Enzymes of the Krebs Cycle | Energy Production | Sustains activity by maintaining a pool of free CoA |

Role in Branched-Chain Amino Acid Metabolism

The catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — also generates acyl-CoA intermediates that can be converted to their respective acylcarnitines. nih.govmdpi.com For instance, the breakdown of these amino acids can lead to the formation of propionyl-CoA and isovaleryl-CoA. researchgate.net These can then be converted to propionylcarnitine (B99956) (C3) and isovalerylcarnitine (B1198194) (C5), respectively. researchgate.net This process helps to buffer the acyl-CoA pool and prevent the accumulation of potentially toxic intermediates from amino acid breakdown. researchgate.net

Enhancement and Protection of Mitochondrial Energetics

Acetylcarnitine, the acetylated ester of the amino acid derivative L-carnitine, plays a pivotal role in cellular energy metabolism, with its functions being deeply intertwined with mitochondrial energetics. patsnap.comwikipedia.org It is a naturally occurring compound that is central to the transport of fatty acids into the mitochondrial matrix, a critical step for their subsequent breakdown and the generation of metabolic energy. drugbank.comresearchgate.net Beyond this primary role, acetylcarnitine exerts a multifaceted influence on mitochondrial function, including the modulation of energy production pathways, the maintenance of mitochondrial membrane integrity, and the support of mitochondrial biogenesis.

Facilitation of Fatty Acid Transport into Mitochondria for Beta-Oxidation

One of the most well-established functions of acetylcarnitine is its integral role in the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, where beta-oxidation occurs. wikipedia.orgcreative-proteomics.com This transport mechanism is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acids. The process, known as the carnitine shuttle, involves a series of enzymatic steps.

Initially, long-chain fatty acids are activated in the cytosol to form fatty acyl-CoA. encyclopedia.pub The enzyme Carnitine Palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming acylcarnitine. creative-proteomics.comresearchgate.net This acylcarnitine molecule is subsequently transported across the inner mitochondrial membrane into the matrix by the enzyme Carnitine-Acylcarnitine Translocase (CACT). patsnap.commdpi.com Once inside the matrix, Carnitine Palmitoyltransferase II (CPT II) facilitates the reverse reaction, converting acylcarnitine back into acyl-CoA and freeing carnitine. encyclopedia.pubnih.gov The regenerated acyl-CoA is then available to enter the beta-oxidation pathway, while the free carnitine is shuttled back to the cytosol by CACT to participate in another round of fatty acid transport. wikipedia.orgencyclopedia.pub

This shuttle system is crucial for tissues that heavily rely on fatty acids as an energy source, such as skeletal and cardiac muscle. wikipedia.org By ensuring a steady supply of fatty acyl-CoA to the mitochondrial matrix, the carnitine shuttle is a key regulatory point for cellular energy homeostasis. creative-proteomics.com

| Key Components of the Carnitine Shuttle | Location | Function |

| Carnitine Palmitoyltransferase I (CPT I) | Outer Mitochondrial Membrane | Catalyzes the formation of acylcarnitine from acyl-CoA and carnitine. creative-proteomics.com |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the mitochondrial matrix in exchange for free carnitine. patsnap.commdpi.com |

| Carnitine Palmitoyltransferase II (CPT II) | Inner Mitochondrial Membrane | Converts acylcarnitine back to acyl-CoA and free carnitine within the matrix. encyclopedia.pubnih.gov |

Mechanisms of Adenosine (B11128) Triphosphate (ATP) Synthesis and Energy Production

Acetylcarnitine directly contributes to the synthesis of Adenosine Triphosphate (ATP), the primary energy currency of the cell, by supplying acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle. researchgate.netmdpi.com The acetyl-CoA that enters the TCA cycle is generated from the beta-oxidation of fatty acids, a process reliant on the carnitine shuttle. creative-proteomics.comencyclopedia.pub

Within the TCA cycle, acetyl-CoA is oxidized, leading to the production of reducing equivalents in the form of NADH and FADH2. encyclopedia.pub These molecules then donate electrons to the electron transport chain (ETC), located on the inner mitochondrial membrane. mdpi.com The flow of electrons through the ETC powers the pumping of protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This gradient drives the synthesis of ATP by ATP synthase, a process known as oxidative phosphorylation. mdpi.com

Furthermore, acetylcarnitine can act as a buffer for the acetyl-CoA pool within the mitochondria. mdpi.com During periods of high energy demand, when acetyl-CoA levels rise, carnitine can accept an acetyl group to form acetylcarnitine, thus regenerating free Coenzyme A (CoA). nih.gov This regeneration of free CoA is vital for the continued operation of both the TCA cycle and the pyruvate dehydrogenase complex. mdpi.com

Research using magnetic resonance spectroscopy has shown a link between acetylcarnitine accumulation and the pathways of ATP production in working skeletal muscle. nih.govresearchgate.net Studies indicate that acetylcarnitine levels increase when there is a greater reliance on glycolytic ATP production, highlighting its role in modulating energy pathways based on cellular demands. nih.govresearchgate.net

Modulation of Mitochondrial Respiration and Electron Transport Chain Complexes

Acetylcarnitine has been shown to influence mitochondrial respiration and the function of the electron transport chain (ETC) complexes. Studies in aged rats have demonstrated that supplementation with acetylcarnitine can increase cellular oxygen consumption, which tends to decline with age, restoring it to levels seen in younger animals. pnas.orgresearchgate.net

| Research Finding | Model System | Observed Effect of Acetylcarnitine |

| Increased Cellular Oxygen Consumption | Isolated hepatocytes from old rats | Reversed the age-associated decline in oxygen consumption. pnas.org |

| Restoration of ETC Complex Activity | Aged rat heart | Increased cytochrome b content and restored complex III activity. nih.gov |

| Preservation of ETC Integrity | General | Acts as a mitochondrial antioxidant, helping to preserve the integrity of the electron transport chain. researchgate.net |

Influence on Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP synthesis. A decline in this potential is often associated with aging and mitochondrial dysfunction. Research has shown that acetylcarnitine can have a positive influence on the mitochondrial membrane potential.

In studies involving isolated hepatocytes from old rats, supplementation with acetylcarnitine was found to significantly reverse the age-associated decline in mitochondrial membrane potential. pnas.orgresearchgate.net This restorative effect suggests that acetylcarnitine plays a role in maintaining the electrochemical gradient across the inner mitochondrial membrane, which is crucial for the process of oxidative phosphorylation. pnas.org The ability of acetylcarnitine to uphold the mitochondrial membrane potential is a key aspect of its protective effect on mitochondrial energetics. researchgate.net

Support for Mitochondrial Biogenesis and Mitochondrial Deoxyribonucleic Acid (DNA) Transcription

Mitochondrial biogenesis is the process by which new mitochondria are formed in the cell, a vital mechanism for maintaining a healthy mitochondrial population. Acetylcarnitine has been shown to support this process by influencing the expression of key regulatory factors. patsnap.comnih.gov

Studies have demonstrated that acetylcarnitine supplementation can counteract age-related alterations in mitochondrial biogenesis. nih.gov In the brains of old rats, acetylcarnitine treatment led to increased levels of the coactivators PGC-1α and PGC-1β, which are master regulators of mitochondrial biogenesis. nih.gov Consequently, the expression of downstream transcription factors such as Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (TFAM) was also enhanced. nih.gov TFAM is crucial for the replication and transcription of mitochondrial DNA (mtDNA). nih.gov

Furthermore, research has indicated that acetylcarnitine can reverse the age-related decline in mitochondrial DNA transcription. pnas.org This suggests that acetylcarnitine not only promotes the creation of new mitochondria but also supports the proper functioning of the existing mitochondrial genome. patsnap.comnih.gov

Reversal of Age-Related Mitochondrial Dysfunction (Preclinical Contexts)

Preclinical research, primarily in aged animal models, has extensively investigated the potential of acetylcarnitine to counteract the age-associated decline in mitochondrial function. direct-ms.orgnih.gov This decay is considered a significant contributor to the aging process. nih.gov Studies in old rats have demonstrated that supplementation with acetylcarnitine can reverse several key indicators of mitochondrial decay, leading to improved cellular metabolism and function. direct-ms.orgpnas.org

One of the primary mechanisms by which mitochondria are thought to contribute to aging is through the production of reactive oxygen species (ROS) as byproducts of electron transport, leading to a cycle of increasing mitochondrial damage and dysfunction. pnas.org Research indicates that acetylcarnitine supplementation in aged rats can lead to a significant reversal of the age-related decline in mitochondrial membrane potential and an increase in cellular oxygen consumption to levels comparable to those in young rats. researchgate.netpnas.org Furthermore, acetylcarnitine has been shown to restore levels of cardiolipin, a crucial phospholipid for the structure and function of the inner mitochondrial membrane, which also declines with age. direct-ms.orgpnas.org

Investigations into the bioenergetic effects of acetylcarnitine have shown that its administration to old rats can improve mitochondrial fatty acid β-oxidation. pnas.org This is partly attributed to the restoration of tissue carnitine levels, which decrease with age. direct-ms.orgpnas.org In addition to its effects on bioenergetics, acetylcarnitine has been found to influence mitochondrial biogenesis, the process of generating new mitochondria. Studies have shown that acetylcarnitine treatment in old rats can activate pathways dependent on peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α), a key regulator of mitochondrial biogenesis. nih.gov This leads to an increase in mitochondrial DNA (mtDNA) content and the expression of genes involved in mitochondrial formation. nih.govnih.gov

The impact of acetylcarnitine on oxidative stress, a hallmark of aging, has also been a focus of preclinical studies. While some research suggests that high doses of acetylcarnitine might increase oxidative stress in certain tissues, combining it with an antioxidant like (R)-α-lipoic acid has been shown to effectively improve metabolic function while concurrently decreasing oxidative stress. pnas.orgnih.gov This combination has been observed to restore hepatocellular ascorbate (B8700270) levels and reduce lipid peroxidation markers, such as malondialdehyde, in old rats to levels seen in their younger counterparts. pnas.orgnih.gov

The following tables summarize key findings from preclinical studies on the effects of acetylcarnitine on age-related mitochondrial dysfunction.

| Parameter | Animal Model | Key Findings | Reference |

| Mitochondrial Bioenergetics | |||

| Mitochondrial Membrane Potential | Old Rats | Supplementation with acetylcarnitine significantly reverses the age-associated decline. direct-ms.orgresearchgate.netpnas.org | direct-ms.orgresearchgate.netpnas.org |

| Cellular Oxygen Consumption | Old Rats | Increased to levels comparable to young rats following acetylcarnitine supplementation. direct-ms.orgresearchgate.net | direct-ms.orgresearchgate.net |

| Cardiolipin Levels | Old Rats | Acetylcarnitine restores the age-related decline in this essential mitochondrial phospholipid. direct-ms.orgpnas.org | direct-ms.orgpnas.org |

| Mitochondrial Biogenesis | |||

| PGC-1α and PGC-1β | Old Rats | Acetylcarnitine supplementation increased the levels of these coactivators in the brain. nih.gov | nih.gov |

| NRF-1 and TFAM | Old Rats | The expression of these transcription factors followed the same trend as PGC-1β, increasing after acetylcarnitine treatment. nih.gov | nih.gov |

| mtDNA and Citrate (B86180) Synthase Activity | Old Rats | Levels and activity, which were decreased with aging, were increased following acetylcarnitine treatment. nih.gov | nih.gov |

| Oxidative Stress | |||

| Malondialdehyde (Lipid Peroxidation Marker) | Old Rats | Significantly higher in old versus young rats; levels declined after supplementation with acetylcarnitine and (R)-α-lipoic acid. pnas.org | pnas.org |

| Ascorbic Acid | Old Rats | Hepatocellular levels, which markedly declined with age, were restored to levels seen in young rats after treatment with acetylcarnitine and (R)-α-lipoic acid. pnas.org | pnas.org |

| Enzyme/Protein | Animal Model | Effect of Acetylcarnitine Supplementation | Reference |

| Mitochondrial Enzyme Activity | |||

| Carnitine Acetyltransferase (CAT) | Old Rats | Restored the age-related decrease in binding affinity for its substrates, acetyl-CoA and carnitine, and restored its activity in the brain. pnas.org | pnas.org |

| Complex III and IV Activity | Aged Rat Heart | Restored mitochondrial respiration through these complexes to the level of the adult heart. nih.gov | nih.gov |

| Mitochondrial Dynamics Proteins | |||

| MFN2 and OPA1 | Old Rats | Acetylcarnitine treatment restored the age-dependent increase of these proteins involved in mitochondrial fusion to the level of young rats. nih.govlum.it | nih.govlum.it |

| Antioxidant Defenses | |||

| PRX3 and SOD2 | Old Rats | Counteracted the age-related decrease of these antioxidant enzymes in the brain. nih.govlum.it | nih.govlum.it |

Cellular and Molecular Mechanisms of Action

Neurochemical Modulation

(+/-)-Acetylcarnitine Chloride, commonly known as Acetyl-L-carnitine (ALCAR), exerts significant influence over the central nervous system through various neurochemical modulation pathways. Its ability to cross the blood-brain barrier allows it to directly participate in brain metabolism and neurotransmitter regulation. patsnap.comnih.gov The compound's primary roles include donating its acetyl group for the synthesis of key neurotransmitters and modulating receptor activity, thereby impacting synaptic transmission and neuronal health. patsnap.comnih.gov

ALCAR is a crucial precursor for the synthesis of acetylcholine (B1216132) (ACh), a neurotransmitter vital for cognitive functions such as memory and learning. nih.govcaringsunshine.comyoutube.com The acetyl moiety of ALCAR can be used to maintain levels of acetyl-Coenzyme A (acetyl-CoA), a direct substrate for the synthesis of ACh. nih.govnih.gov The process is facilitated by the enzyme carnitine acetyltransferase, which allows for the transfer of acetyl groups across the inner mitochondrial membrane, making them available in the cytoplasm for the enzyme choline (B1196258) acetyltransferase to synthesize acetylcholine. nih.govnih.gov

Studies have demonstrated that ALCAR enhances the production and release of acetylcholine. caringsunshine.comcaymanchem.com In vitro experiments have shown that the synthesis of radiolabeled acetylcholine from labeled acetyl-L-carnitine occurs in rat brain synaptosomal preparations, a process dependent on the presence of coenzyme A. nih.gov This mechanism suggests that ALCAR supports cholinergic neurotransmission by providing the necessary acetyl groups, which may be beneficial in conditions associated with cholinergic deficits. nih.govnih.gov The synthesis of acetylcholine is a multi-step process reliant on the availability of its precursors, choline and acetyl-CoA. nih.govsigmaaldrich.com ALCAR contributes by ensuring a steady supply of acetyl groups for this pathway. nih.gov

Beyond its role in the cholinergic system, ALCAR modulates several other neurotransmitter systems. Research indicates that the acetyl group from ALCAR can be incorporated into the carbon skeletons of major neurotransmitters, including the primary excitatory neurotransmitter, glutamate (B1630785), and the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). nih.govnih.gov This demonstrates ALCAR's integral role in the brain's metabolic pathways that fuel neurotransmitter production. nih.gov

Evidence also points to ALCAR's influence on monoaminergic systems. caringsunshine.comfrontiersin.org Studies suggest that it may impact dopaminergic, serotonergic, and noradrenergic pathways, which are critical for mood regulation, motivation, and various cognitive processes. caringsunshine.com For instance, ALCAR has been found to enhance dopamine (B1211576) signaling, which is essential for motor control and reward-motivated behavior. caringsunshine.com Its broad effects on synaptic transmission and morphology underscore its role as a comprehensive neuromodulatory agent. nih.gov

Excitotoxicity is a pathological process where excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death. mdpi.com ALCAR demonstrates neuroprotective properties by inhibiting this process through the modulation of glutamate receptors. nih.govnih.govresearchgate.net

A key mechanism is its interaction with N-Methyl-D-Aspartate (NMDA) receptors. Research has shown that ALCAR significantly inhibits both acute and delayed cell death in primary cultures of rat cortical neurons exposed to NMDA. nih.govnih.govresearchgate.net Furthermore, studies in aging rats have revealed that chronic ALCAR treatment can prevent the age-associated decline in the number of NMDA receptors in critical brain regions such as the hippocampus, frontal cortex, and striatum. nih.govnih.gov A single dose in aged rats was also shown to increase the density of these receptors. nih.gov

ALCAR also modulates metabotropic glutamate (mGlu) receptors, which play a crucial role in regulating synaptic plasticity and neuronal excitability. frontiersin.orgnih.govunipd.it Specifically, ALCAR has been found to upregulate the expression of mGlu2 receptors. caymanchem.comimrpress.combohrium.com This upregulation is mediated, at least in part, through an epigenetic mechanism involving the acetylation of the NF-κB p65 subunit. nih.gov By enhancing the function of these inhibitory mGlu receptors, ALCAR can dampen excessive glutamate signaling and protect against excitotoxic injury. mdpi.comimrpress.com

Antioxidant and Redox Homeostasis Mechanisms

This compound exhibits significant antioxidant properties, protecting cells from damage induced by oxidative stress. nih.govnih.gov This is achieved through both indirect mechanisms, such as reducing markers of oxidative damage, and direct actions, like scavenging free radicals. nih.govdrugbank.comnih.gov

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This can lead to damage to lipids, proteins, and DNA. nih.gov ALCAR has been shown to mitigate this damage by reducing key markers of oxidative stress. nih.govnih.gov

Studies have documented ALCAR's ability to decrease lipid peroxidation and protein oxidation. drugbank.com For example, in a study involving patients with Amyotrophic Lateral Sclerosis (ALS), treatment with ALCAR led to a significant reduction in plasma markers of lipid peroxidation, such as Thiobarbituric Acid Reactive Substances (TBARS) and 4-hydroxynonenal (B163490) (4-HNE), after six months. nih.govnih.gov Concurrently, levels of the antioxidant glutathione (B108866) (GSH) and the activity of the enzyme glutathione peroxidase (GPx) were increased. nih.govnih.gov Similarly, in a study on atherosclerotic rats, ALCAR administration decreased levels of malondialdehyde (MDA), another marker of lipid peroxidation, while enhancing the activity of antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px). researchgate.netnih.gov

| Study Population | Oxidative Stress Marker | Effect of ALCAR Treatment | Reference |

|---|---|---|---|

| ALS Patients | TBARS (Lipid Peroxidation) | Decreased | nih.govnih.gov |

| ALS Patients | 4-HNE (Lipid Peroxidation) | Decreased | nih.govnih.gov |

| ALS Patients | Glutathione (GSH) | Increased | nih.govnih.gov |

| ALS Patients | Glutathione Peroxidase (GPx) | Increased Activity | nih.govnih.gov |

| Atherosclerotic Rats | Malondialdehyde (MDA) | Decreased | researchgate.netnih.gov |

| Atherosclerotic Rats | Superoxide Dismutase (SOD) | Increased Activity | researchgate.netnih.gov |

| Atherosclerotic Rats | Glutathione Peroxidase (GSH-Px) | Increased Activity | researchgate.netnih.gov |

| General | Protein Oxidation | Decreased | nih.govdrugbank.com |

In addition to bolstering the body's endogenous antioxidant defenses, ALCAR and its parent compound L-carnitine possess direct free-radical scavenging capabilities. patsnap.comnih.gov In vitro studies have investigated these properties using various assays. Research on L-carnitine has demonstrated effective scavenging of the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical, superoxide anion radicals, and hydrogen peroxide. sci-hub.box

The compound also exhibits metal chelating properties, which is another important antioxidant mechanism. sci-hub.box By binding to ferrous ions (Fe²⁺), it can prevent them from participating in the Fenton reaction, a major source of highly reactive hydroxyl radicals in the body. sci-hub.box This direct antioxidant action helps to neutralize free radicals, thereby protecting cells from the oxidative damage that contributes to aging and various pathological conditions. patsnap.comwikipedia.org

| Antioxidant/Antiradical Activity | Finding | Reference |

|---|---|---|

| DPPH Radical Scavenging | Effective scavenging activity demonstrated in vitro. | sci-hub.box |

| Superoxide Anion Radical Scavenging | Effective scavenging activity demonstrated in vitro. | sci-hub.box |

| Hydrogen Peroxide Scavenging | Effective scavenging activity demonstrated in vitro. | sci-hub.box |

| Metal Chelating Activity | Demonstrated chelation of ferrous ions. | sci-hub.box |

Augmentation of Endogenous Mitochondrial Antioxidant Defenses

This compound (ALCAR) plays a significant role in bolstering the cell's own antioxidant systems, particularly within the mitochondria. This is achieved by influencing the activity and levels of key antioxidant enzymes and molecules.

One of the primary ways ALCAR exerts its antioxidant effects is by modulating glutathione (GSH) levels and the activity of related enzymes. nih.gov The acetyl group from ALCAR can be used to produce glutathione, a critical cellular antioxidant. researchgate.net In studies on patients with Amyotrophic Lateral Sclerosis (ALS), treatment with ALCAR led to an increase in plasma GSH levels and glutathione peroxidase (GPx) activity, which were initially lower compared to healthy controls. mdpi.comnih.gov Similarly, in experimental models of multiple sclerosis, a combination of dexamethasone (B1670325) and ALCAR resulted in a significant increase in GSH. nih.gov Research in aged rats has also shown that L-carnitine administration can reverse age-related declines in the activity of glutathione peroxidase in brain regions like the cortex, hippocampus, and striatum. oup.com

ALCAR also influences other crucial antioxidant enzymes. Studies have demonstrated that ALCAR administration can stabilize superoxide dismutase (SOD) during alcohol-induced oxidative stress in human brain endothelial cells. nih.gov This stabilization helps suppress reactive oxygen species (ROS) levels. nih.gov While one study in aged rat brains found that ALCAR enhanced glutathione-S-transferase (GST) activity but did not affect GPx, other research indicates a broader impact. nih.gov For instance, L-carnitine was shown to increase the activities of SOD, GPx, and catalase in healthy subjects. jst.go.jp In aged rats, L-carnitine reversed the age-associated decrease in SOD and catalase activity in various brain regions. oup.com

The table below summarizes the effects of ALCAR on key antioxidant enzymes based on a study in patients with Amyotrophic Lateral Sclerosis.

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Glutathione (GSH) | ALS Patients (Baseline) vs. Healthy Controls | Lower in ALS patients | mdpi.comnih.gov |

| Glutathione (GSH) | ALS Patients after 6 months of ALCAR treatment | Increased compared to baseline | mdpi.comnih.gov |

| Glutathione Peroxidase (GPx) Activity | ALS Patients (Baseline) vs. Healthy Controls | Lower in ALS patients | mdpi.comnih.gov |

| Glutathione Peroxidase (GPx) Activity | ALS Patients after 6 months of ALCAR treatment | Increased compared to baseline | mdpi.comnih.gov |

Iron Chelating Properties and Iron-Induced Oxidative Stress Reversal

Excess iron is toxic to cells, primarily through its participation in the Fenton reaction, which generates highly reactive hydroxyl radicals and leads to oxidative stress. nih.govnih.gov While direct, potent iron-chelating activity is more strongly associated with agents like deferiprone (B1670187) and deferoxamine, ALCAR contributes to mitigating iron-induced oxidative damage. plos.org

Research has shown that ALCAR can effectively reverse oxidative stress resulting from iron overload. nih.govtandfonline.com In a study using iron-overloaded human fibroblasts, the combination of ALCAR and alpha-lipoic acid demonstrated a superior antioxidant effect in attenuating the iron-mediated increase in oxidants compared to alpha-lipoic acid alone. nih.govtandfonline.com This suggests an additive or synergistic effect in combating iron-induced oxidative stress. tandfonline.com The mechanism involves improving the cellular redox status, which is compromised by the presence of excess iron. nih.gov The study measured oxidant stress using a fluorescent probe that detects oxidation, and found that exposure to ferric ammonium (B1175870) citrate (B86180) increased oxidant appearance, a trend that was reversed by the antioxidant combination. nih.govtandfonline.com

The primary mechanism of iron toxicity involves the generation of free radicals that damage biomolecules. nih.gov While ALCAR's direct chelation properties are not its primary feature, its ability to enhance the antioxidant defense system and work in concert with other antioxidants makes it effective in reversing the downstream effects of iron toxicity.

Anti-Apoptotic Cellular Processes

This compound demonstrates significant anti-apoptotic properties by modulating key regulatory pathways involved in programmed cell death. Its action primarily involves the regulation of the Bcl-2 family of proteins and the inhibition of the caspase cascade.

A crucial aspect of ALCAR's anti-apoptotic function is its influence on the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov Studies have shown that L-carnitine can augment the expression of the anti-apoptotic protein Bcl-2 while reducing the expression of the pro-apoptotic protein Bax. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is critical, as it helps maintain the integrity of the mitochondrial membrane. nih.gov In a model of experimental autoimmune encephalomyelitis, the combination of dexamethasone and ALCAR led to a significant increase in Bcl-2 expression. nih.gov Electrical activity in neurons, a pro-survival factor, has been shown to downregulate the BAX/BCL-2 ratio, an effect similar to the blockade of BAX itself, suggesting a mechanism by which ALCAR could promote neuronal survival. nih.gov

ALCAR also intervenes in the caspase activation cascade, a central pathway in apoptosis. In a rat model of peripheral neuropathy, ALCAR treatment was shown to prevent apoptosis by reducing the release of cytochrome C from the mitochondria into the cytosol and impairing the activity of caspase-3. researchgate.netnih.gov This inhibition of caspase-3, an executioner caspase, was evidenced by reduced levels of cleaved PARP, a substrate of active caspase-3. researchgate.netnih.gov Further studies have confirmed that ALCAR can inhibit the activation of both caspase-3 and caspase-9. researchgate.net This protective effect is also correlated with the induction of the X-linked inhibitor of apoptosis protein (XIAP), which directly inhibits caspases. researchgate.netnih.gov

The table below summarizes the effect of ALCAR on key apoptotic markers from a study on a rat model of peripheral neuropathy.

| Apoptotic Marker | Effect of ALCAR Treatment | Reference |

|---|---|---|

| Cytosolic Cytochrome C | Reduced Expression | researchgate.netnih.gov |

| Active Caspase-3 Fragments | Reduced Expression | researchgate.netnih.gov |

| X-linked inhibitor of apoptosis protein (XIAP) | Induced/Upregulated | researchgate.netnih.gov |

Membrane Stabilization and Modulation

This compound contributes to the maintenance of cellular membrane integrity and function through stabilization and modulation of its properties, including fluidity and the composition of key phospholipids (B1166683) like cardiolipin.

Studies on human erythrocyte membranes have shown that both L-carnitine and ALCAR can alter membrane stability. nih.gov At physiological concentrations, ALCAR was found to increase the stability of the red cell membrane, particularly when subjected to high shear stress. nih.gov This effect is thought to occur through a specific interaction with cytoskeletal proteins rather than by altering the lipid order of the membrane. nih.gov ALCAR has also been shown to influence the fluidity of brain microsomes and liposomes. researchgate.net This fluidifying effect, though mild, may counteract the age-related increase in membrane viscosity associated with lipid peroxidation. researchgate.net

Genetic and Epigenetic Regulation by Acetylcarnitine

Protein Acetylation Dynamics

As a donor of acetyl groups, (+/-)-ACETYLCARNITINE CHLORIDE is intrinsically linked to the process of protein acetylation, a critical post-translational modification that regulates protein function and gene expression. The availability of acetyl-CoA, to which acetylcarnitine can contribute, is a key determinant of acetylation status within the cell.

Histone acetylation is a well-established epigenetic mark associated with the regulation of gene transcription. The process, catalyzed by histone acetyltransferases (HATs), involves the addition of an acetyl group to lysine (B10760008) residues on the N-terminal tails of histone proteins. This modification neutralizes the positive charge of lysine, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. The result is a more relaxed chromatin structure, known as euchromatin, which is more accessible to the transcriptional machinery, generally leading to increased gene expression. researchgate.net

This compound contributes to the nuclear-cytosolic pool of acetyl-CoA, the essential substrate for HATs. nih.gov Research has demonstrated that acetylcarnitine can shuttle acetyl groups from the mitochondria to the cytosol and nucleus, thereby supporting histone acetylation. nih.gov Studies have shown that treatment with L-acetylcarnitine can lead to an increase in the levels of acetylated histone H3 at specific lysine residues, such as H3K27, bound to the promoter regions of certain genes. nih.govpnas.org This targeted increase in histone acetylation facilitates chromatin remodeling and is a key mechanism through which acetylcarnitine influences the expression of specific genes. nih.gov

Table 1: Impact of Acetylcarnitine on Histone Acetylation

| Target Histone Modification | Associated Gene Promoter | Consequence |

|---|---|---|

| Acetylated H3K27 | Grm2 | Enhanced gene transcription nih.govpnas.org |

| General Histone Acetylation | Not specified | Supports euchromatin formation and transcriptional activation researchgate.netnih.gov |

Beyond histones, this compound also influences the acetylation of non-histone proteins, including transcription factors, which directly regulate the initiation of transcription. A notable example is the nuclear factor-kappa B (NF-κB) p65 subunit. The acetylation of p65 is a critical regulatory step that can enhance its transcriptional activity. escholarship.orgnih.gov

Specifically, acetylation of lysine 310 on the p65 subunit is crucial for its full transcriptional potential, without affecting its ability to bind to DNA or its inhibitor, IκBα. nih.govplos.org Studies have shown that L-acetylcarnitine treatment increases the acetylation of the NF-κB p65 subunit. nih.govpnas.orgnih.gov This enhanced acetylation potentiates the transcriptional activity of NF-κB, leading to the increased expression of its target genes. nih.gov This mechanism is particularly relevant to the regulation of genes involved in inflammation, immunity, and cellular survival.

Modulation of Gene Expression Profiles

Through its influence on protein acetylation and subsequent epigenetic modifications, this compound modulates the expression of a diverse array of genes. This regulation is particularly significant in the nervous system and in cellular stress response pathways.

Neurotrophins are a family of proteins that are essential for the survival, development, and function of neurons. Nerve Growth Factor (NGF) is a critical neurotrophin that supports the health of cholinergic neurons, which are implicated in cognitive function. Research indicates that treatment with acetyl-L-carnitine can increase the levels of NGF in the central nervous system of aged rats. nih.gov

Furthermore, acetyl-L-carnitine has been shown to affect the expression of the NGF receptor, p75NGFR. nih.gov In cell culture studies, treatment with acetyl-L-carnitine led to an increase in the messenger RNA (mRNA) levels of p75NGFR. nih.gov This suggests that acetylcarnitine not only increases the availability of NGF but also enhances the cellular machinery to respond to it, thereby promoting neurotrophic support. johnshopkins.edu

The glutamatergic system is the primary excitatory neurotransmitter system in the brain and is crucial for synaptic plasticity, learning, and memory. This compound has been shown to epigenetically regulate components of this system. A key target is the Grm2 gene, which encodes for the metabotropic glutamate (B1630785) receptor 2 (mGlu2). nih.govpnas.org The mGlu2 receptor is a presynaptic autoreceptor that, when activated, inhibits glutamate release, thereby preventing excessive neuronal excitation. wikipedia.org

Studies in animal models of depression have demonstrated that L-acetylcarnitine increases the levels of acetylated H3K27 at the Grm2 promoter and enhances the acetylation of the NF-κB p65 subunit. nih.govpnas.orgpnas.org Both of these epigenetic modifications contribute to an upregulation of Grm2 gene transcription in the hippocampus and prefrontal cortex. nih.govpnas.orgnih.gov This leads to an increased expression of mGlu2 receptors, which is thought to contribute to the compound's observed antidepressant-like effects. nih.govpnas.org

Table 2: Gene Expression Modulation by Acetylcarnitine in the Nervous System

| Gene/Receptor | Effect of Acetylcarnitine | Associated System | Proposed Mechanism |

|---|---|---|---|

| Nerve Growth Factor (NGF) | Increased levels nih.gov | Neurotrophic | Direct effect on the NGF system nih.gov |

| p75NGFR | Increased mRNA expression nih.gov | Neurotrophic | Action on receptor expression nih.gov |

| Grm2 (encoding mGlu2) | Upregulation of gene transcription nih.govpnas.org | Glutamatergic | Increased histone H3K27 acetylation and NF-κB p65 acetylation at the gene promoter nih.govpnas.org |

This compound also demonstrates a significant capacity to activate cellular defense mechanisms against oxidative stress and other forms of cellular damage by upregulating cytoprotective genes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. researchgate.net L-carnitine has been shown to activate the Nrf2/HO-1 signaling pathway. nih.govresearchgate.net Acetyl-L-carnitine is suggested to be involved in the induction of Heme Oxygenase-1 (HO-1) expression through the Nrf2 pathway. nih.gov HO-1, also known as Hsp32, is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. nih.gov

In addition to HO-1, acetyl-L-carnitine can induce the expression of other heat shock proteins (HSPs). nih.gov Heat shock proteins act as molecular chaperones, assisting in the proper folding of proteins and preventing the aggregation of damaged proteins, which is particularly important under conditions of cellular stress. frontiersin.orgmdpi.com Studies have shown that pretreatment with acetyl-L-carnitine can elevate cellular levels of Heat Shock Protein 70 (Hsp70). nih.govresearchgate.net This upregulation of HSPs is believed to be a key component of the protective effects of acetylcarnitine against neurotoxicity and oxidative stress. nih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| L-carnitine |

| Glutamate |

| Biliverdin |

Influence on Genes Related to Mitochondrial Biogenesis (e.g., PGC-1alpha/PGC-1beta)

This compound, commonly known as acetyl-L-carnitine (ALCAR), plays a significant role in regulating the expression of genes pivotal to mitochondrial biogenesis, the process of generating new mitochondria. A central focus of research has been its effect on the peroxisome proliferator-activated receptor-gamma coactivators PGC-1α and PGC-1β, which are considered master regulators of this process nih.govmdpi.com.

Studies in aged rats have demonstrated that supplementation with ALCAR can reverse the age-related decline in mitochondrial function by activating the PGC-1α/PGC-1β–dependent signaling pathway. researchgate.netnih.gov Research on the liver of old rats showed that ALCAR treatment successfully reversed the age-associated decrease in the protein levels of both PGC-1α and PGC-1β. nih.govesmed.org This restoration of PGC-1α and PGC-1β levels subsequently triggers a cascade of downstream effects.

The activation of PGC-1α and PGC-1β leads to an increase in the expression of nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM). nih.govcnr.it These transcription factors are crucial for the synthesis of mitochondrial proteins encoded by both nuclear and mitochondrial DNA (mtDNA). nih.gov Consequently, the upregulation of this pathway results in an increased mtDNA content, higher levels of mitochondrial-coded gene transcripts like cytochrome c oxidase subunit I (COX-I), and elevated activity of mitochondrial enzymes such as citrate (B86180) synthase. nih.govnih.gov This collective evidence indicates that ALCAR supplementation can effectively counteract age-related mitochondrial decay by stimulating PGC-1-dependent mitochondrial biogenesis. nih.govcnr.it

Table 1: Effects of Acetylcarnitine on Key Regulators of Mitochondrial Biogenesis in Aged Rats

| Gene/Protein | Tissue Studied | Effect of Aging | Effect of Acetylcarnitine Supplementation | Reference |

|---|---|---|---|---|

| PGC-1α | Liver, Soleus Muscle | Decrease | Increase / Reversal of decline | nih.govnih.gov |

| PGC-1β | Liver | Decrease | Increase / Reversal of decline | nih.gov |

| NRF-1 | Liver, Brain | Decrease | Increase / Reversal of decline | nih.govcnr.it |

| TFAM | Liver, Brain, Soleus Muscle | Decrease | Increase / Reversal of decline | nih.govnih.govcnr.it |

| mtDNA content | Liver, Soleus Muscle | Decrease | Increase / Reversal of decline | nih.govnih.gov |

Differential Expression of Specific Genes

Beyond its role in mitochondrial biogenesis, this compound exerts a differential regulatory influence on a variety of specific genes, contributing to its cytoprotective profile. Research using suppression subtractive hybridization in the rat brain has identified several transcripts that are differentially expressed following chronic ALCAR treatment. nih.gov

The findings indicate a significant up-regulation of genes that play roles in neuroprotection and cellular metabolism. These include:

Prostaglandin (B15479496) D2 Synthase: This enzyme is involved in the production of prostaglandin D2, a molecule with various physiological functions, including roles in sleep regulation and as an anti-inflammatory agent. nih.gov

Brain-Specific Na+-Dependent Inorganic Phosphate (B84403) Transporter: This protein is crucial for maintaining phosphate homeostasis in the brain, which is essential for energy metabolism and signaling pathways. nih.gov

Cytochrome b oxidase and bc1 complex: These are components of the mitochondrial respiratory chain, essential for ATP production. Upregulation of the genes encoding these proteins, such as cytochrome c oxidase subunit I and IV, supports enhanced mitochondrial function. nih.govnih.govnih.govnih.gov

Conversely, ALCAR treatment has been shown to down-regulate the expression of certain genes. A notable example is:

Ferritin-H (FTH1): Ferritin is the primary intracellular iron storage protein, and its heavy chain (Ferritin-H) possesses ferroxidase activity, converting iron to a non-toxic form. wikipedia.orguniprot.org The down-regulation of the Ferritin-H gene by ALCAR suggests a potential role in modulating iron metabolism, which can be a source of oxidative stress. nih.gov

Table 2: Differential Gene Expression in Rat Brain Following Acetylcarnitine Treatment

| Gene | Function | Effect of Acetylcarnitine | Reference |

|---|---|---|---|

| Prostaglandin D2 Synthase | Neuroprotection, Anti-inflammation | Up-regulation | nih.gov |

| Brain-Specific Na+-Dependent Inorganic Phosphate Transporter | Phosphate homeostasis, Energy metabolism | Up-regulation | nih.gov |

| Cytochrome b oxidase, bc1 complex | Mitochondrial respiration, ATP production | Up-regulation | nih.gov |

| Ferritin-H | Iron storage and homeostasis | Down-regulation | nih.gov |

Activation of Vitagenes and Cellular Longevity Pathways

This compound contributes to cellular longevity and stress resilience by activating a network of protective genes known as vitagenes. nih.govnih.gov This system is integral to maintaining cellular homeostasis and includes heat shock proteins (HSPs), the thioredoxin system, and sirtuins. nih.gov The activation of these pathways represents a key mechanism for the cytoprotective effects of ALCAR.

Heat Shock Proteins (HSPs): ALCAR has been shown to induce the expression of key heat shock proteins, which act as molecular chaperones to prevent protein misfolding and aggregation, particularly under stress conditions. nih.govironmanmagazine.com In studies on aging rat brains, ALCAR treatment led to the induction of heme oxygenase-1 (HO-1 or Hsp32) and Hsp70. nih.gov This upregulation of HSPs is associated with a decrease in oxidative damage markers and the preservation of mitochondrial function. nih.govnih.gov Pre-treatment with ALCAR can protect neuronal cells from toxicity by elevating cellular levels of HSPs. nih.govresearchgate.net

The Nrf2 Pathway: The induction of vitagenes like HO-1 by acetylcarnitine is often mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm. lifestylematrix.com In response to cellular stressors or activators like ALCAR, Nrf2 is released, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. nih.govlifestylematrix.comyoutube.com This activation enhances the cell's capacity to counteract oxidative stress and inflammation. nih.gov

Sirtuins and Longevity: Sirtuins are a family of NAD+-dependent deacetylases that play a critical role in regulating cellular processes linked to aging and longevity, including DNA repair, metabolism, and stress resistance. purformhealth.comthehealingsole.comnad.com Sirtuin 1 (SIRT1), a well-studied member of this family, can deacetylate and thereby activate PGC-1α, linking sirtuin activity directly to mitochondrial biogenesis and function. nih.govyoutube.com While direct activation of sirtuins by acetylcarnitine is an area of ongoing research, ALCAR's role in mitochondrial metabolism supports sirtuin function, as these enzymes are dependent on the cellular energy state and NAD+ availability. thehealingsole.com By modulating cellular stress responses and supporting mitochondrial health, ALCAR contributes to the activation of pathways central to promoting cellular longevity. nih.govnih.gov

Table 3: Activation of Vitagenes and Longevity Pathways by Acetylcarnitine

| Pathway/Gene Family | Key Members | Mechanism/Effect of Acetylcarnitine | Reference |

|---|---|---|---|

| Heat Shock Proteins | Heme Oxygenase-1 (HO-1), Hsp70 | Upregulation of expression, providing cytoprotection against oxidative stress and neurotoxicity. | nih.govnih.gov |

| Nrf2 Pathway | Nrf2 | Activation of the pathway, leading to the transcription of antioxidant and protective genes like HO-1. | nih.gov |

| Sirtuins | SIRT1 | Supports the metabolic environment (NAD+ availability) required for sirtuin activity, which regulates longevity, stress resistance, and mitochondrial biogenesis. | purformhealth.comthehealingsole.comnih.gov |

Neurobiological Research Perspectives Preclinical Focus

Impact on Neuroplasticity and Synaptic Function

Preclinical studies suggest that ALC can regulate neuronal synaptic plasticity, in part by counteracting post-trauma excitotoxicity frontiersin.orgcqu.edu.au. Research in aged rats has shown that chronic administration of ALC can improve synaptic transmission nih.gov. The compound is believed to influence synaptic processes through various mechanisms, including the modulation of gene expression for multiple targets within the central nervous system nih.gov. By potentially influencing the structural and functional aspects of synapses, ALC may help maintain the integrity of neural circuits, which is often compromised during aging and in neurodegenerative conditions.

The morphology of dendrites—the branched projections of a neuron that receive signals from other neurons—is fundamental to synaptic connectivity and information processing. Reductions in dendritic length and complexity are associated with the pathology of several neurological disorders nih.gov.

In a preclinical mouse model of Rett Syndrome, a neurodevelopmental disorder characterized by diminished dendritic complexity, treatment with ALC from birth was associated with a significant rescue of hippocampal dendritic morphology nih.govnih.gov. In this model, ALC treatment led to a significant increase in both the total dendritic length and the complexity of dendritic branching in hippocampal neurons compared to untreated mutant mice nih.gov. This finding suggests that ALC can positively influence neuronal development and maturation, potentially mitigating structural deficits associated with neurodevelopmental abnormalities.

Table 1: Effects of (+/-)-Acetylcarnitine Chloride on Dendritic Morphology in a Rett Syndrome Mouse Model

| Parameter | Saline-Treated Mutant Mice | ALC-Treated Mutant Mice | Observation | Reference |

|---|---|---|---|---|

| Dendritic Length | Reduced compared to wildtype | Significantly increased | ALC treatment was associated with longer dendrites in the dentate gyrus neurons. | nih.gov |

| Dendritic Complexity | Reduced number of dendritic crossings | Significantly increased | ALC-treated mice showed a greater number of dendritic crossings, indicating more complex branching patterns. | nih.gov |

Neuroprotective Efficacy in Models of Acute Neurological Insults

A substantial body of preclinical research has focused on the neuroprotective potential of this compound in various models of acute brain injury. These studies explore its ability to preserve neuronal structure and function following insults like ischemia, traumatic injury, and exposure to neurotoxins. The mechanisms underlying this neuroprotection are thought to be multifactorial, involving the enhancement of energy metabolism, reduction of oxidative stress, and modulation of excitotoxicity nih.govresearchgate.net.

Other studies have delved deeper into the biochemical mechanisms of this protection. In a model of forebrain ischemia in adult rats, treatment with ALC after the ischemic event led to a greater number of intact neurons in the hippocampus. This structural preservation was accompanied by a reduction in markers of oxidative stress and a preservation of cellular energy stores, specifically ATP and glutathione (B108866) concentrations nih.gov. The compound is thought to support aerobic metabolism by providing its acetyl group to form acetyl-CoA, which can then enter the Krebs cycle, thereby reducing the accumulation of lactate (B86563) and improving the brain's energy status post-ischemia researchgate.net.

Table 2: Neuroprotective Effects of this compound in Cerebral Ischemia Models

| Animal Model | Type of Ischemia | Key Findings with ALC Treatment | Reference |

|---|---|---|---|

| Adult Male Sprague-Dawley Rats | Focal (MCA and CCA occlusion) | Significantly improved neurologic deficit scores on days 1, 2, and 3 post-ischemia. | nih.gov |

| Adult Rats | Global (Forebrain ischemia) | Increased number of intact hippocampal neurons; preserved ATP and glutathione levels; decreased markers of oxidative stress. | nih.gov |

| Canine Model | Global (Cardiac arrest) | Reduced protein carbonyls in the brain, indicating decreased oxidative stress. | nih.gov |

Traumatic brain injury (TBI) triggers a complex cascade of events, including metabolic dysfunction and inflammation, that lead to neuronal death. Preclinical studies indicate that ALC can mitigate some of this secondary damage. In a model of TBI in immature rats, treatment with ALC within the first 24 hours post-injury led to improved behavioral outcomes and a significant reduction in the volume of the cortical lesion johnshopkins.edunih.gov. Specifically, ALC-treated rats showed fewer motor coordination deficits (foot slips in a beam-walking test) and better performance in a novel object recognition test, which assesses cognitive function johnshopkins.edunih.govresearchgate.net. The lesion volume in the cortex was approximately 50% smaller in ALC-treated animals compared to controls nih.gov.

In a mouse model of repetitive mild TBI, ALC treatment attenuated neurodegeneration and inflammation. It was found to reduce the elevated mRNA levels of genes associated with injury and inflammation, such as MAPT, TNF, and GFAP, in the cortex cqu.edu.au. These findings suggest that ALC confers neuroprotection by modulating the secondary injury cascades that contribute to long-term damage after TBI cqu.edu.au.

Table 3: Neuroprotective Effects of this compound in TBI Animal Models

| Animal Model | Type of Injury | Key Findings with ALC Treatment | Reference |

|---|---|---|---|

| Immature Rats (Postnatal day 21-22) | Controlled Cortical Impact (CCI) | Improved motor function (fewer foot slips); improved cognitive performance (novel object recognition); ~50% reduction in cortical lesion volume. | johnshopkins.edunih.gov |

In vitro studies using primary neuronal cultures have provided direct evidence of ALC's ability to protect against excitotoxicity and other neurotoxic insults. In cultures of rat hippocampal and cerebral cortex neurons, ALC demonstrated protective effects against cell death induced by various neurotoxins nih.gov.

Chronic treatment with ALC reduced cell mortality caused by exposure to the excitatory amino acids glutamate (B1630785) and kainic acid. It also significantly attenuated neuronal death induced by N-methyl-D-aspartate (NMDA), a key player in excitotoxic injury researchgate.netnih.gov. Furthermore, ALC showed protective activity in hippocampal cultures exposed to the β-amyloid fragment 25-35, a peptide implicated in the pathology of Alzheimer's disease nih.gov. Other research has noted its protective effects against cisplatin-induced neurotoxicity karger.com. These in vitro results support the hypothesis that ALC can directly counteract the mechanisms of neuronal cell death initiated by specific toxins, particularly those that trigger excitotoxic and apoptotic pathways nih.govkarger.com.

Table 4: Protective Effects of this compound in In Vitro Neurotoxicity Models

| Cell Model | Neurotoxin | Key Protective Effect of ALC | Reference |

|---|---|---|---|

| Primary Rat Hippocampal & Cortical Neurons | Glutamate, Kainic Acid | Partially reduced induced cell mortality. | nih.gov |

| Primary Rat Hippocampal & Cortical Neurons | N-methyl-D-aspartate (NMDA) | Significantly reduced neuronal death. | nih.gov |

| Primary Rat Hippocampal Cultures | β-amyloid fragment 25-35 | Reduced cell mortality. | nih.gov |

Role in Preclinical Models of Neurodegenerative Conditions

Preclinical research utilizing animal models has been instrumental in elucidating the potential neurobiological roles of this compound in various neurodegenerative conditions. These studies provide foundational insights into its mechanisms of action concerning neuronal protection, synaptic plasticity, and cellular metabolism.

Mechanistic Studies in Animal Models of Alzheimer's Disease

Animal models of Alzheimer's disease (AD) have been employed to investigate the mechanisms through which acetylcarnitine may counteract the hallmark pathologies of the disease, namely the accumulation of β-amyloid (Aβ) plaques and hyperphosphorylated tau protein.

In a rat model where AD-like pathology is induced by hyperhomocysteinemia, acetylcarnitine administration was found to significantly mitigate memory deficits. Mechanistically, this was associated with a marked reduction in tau hyperphosphorylation at multiple sites relevant to AD pathology. Furthermore, acetylcarnitine supplementation suppressed the phosphorylation of the β-amyloid precursor protein (APP), a process that may underlie the observed decrease in Aβ accumulation nih.gov.

Another study utilized intra-hippocampal injection of okadaic acid in rats to inhibit protein phosphatase 2A (PP2A), a key enzyme in dephosphorylating tau, thereby inducing tau hyperphosphorylation and spatial memory impairment. Pre-treatment with acetylcarnitine effectively counteracted these effects. The proposed mechanisms include the attenuation of OA-induced PP2A inhibition and a reduction in oxidative stress, providing in vivo evidence of its ability to modulate pathways central to AD pathology nih.gov.

Research in ApoE4 transgenic mice, a model relevant to late-onset sporadic AD, has also explored the effects of acetylcarnitine. In these animals, the ApoE4 genotype is associated with mitochondrial structural alterations and damage. Treatment with acetylcarnitine, in combination with R-Lipoic acid, showed a trend towards improving cognitive function in spatial and temporal memory tasks. These findings suggest that acetylcarnitine's potential benefits may be linked to the mitigation of mitochondrial dysfunction associated with the ApoE4 genotype nih.gov.

| Animal Model | Key Pathological Feature Investigated | Observed Mechanistic Effects of Acetylcarnitine |

|---|---|---|

| Hyperhomocysteinemia-induced AD model (Rats) | Tau Hyperphosphorylation & β-Amyloid Accumulation | Attenuated tau hyperphosphorylation at multiple sites; Suppressed phosphorylation of β-amyloid precursor protein (APP). nih.gov |

| Okadaic Acid-induced memory impairment (Rats) | Tau Hyperphosphorylation via PP2A Inhibition | Antagonized tau hyperphosphorylation; Abated the inhibition of Protein Phosphatase 2A (PP2A) and reduced oxidative stress. nih.gov |

| ApoE4 Transgenic Mice | Mitochondrial Dysfunction & Cognitive Deficits | Showed a trend towards improved cognitive function; Associated with mitigating mitochondrial structural alterations. nih.gov |

Neuroprotection in Animal Models of Parkinson's Disease

The neuroprotective potential of acetylcarnitine has been investigated in preclinical models of Parkinson's disease (PD), primarily focusing on its ability to protect dopaminergic neurons from degeneration.

In a chronic 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of PD, acetylcarnitine demonstrated significant neuroprotective effects. Treatment with acetylcarnitine helped to preserve the dopaminergic neurons in the substantia nigra pars compacta (SNc) and their terminals in the caudate putamen (CPu), which are progressively lost in PD nih.gov.

The mechanisms underlying this protection appear to be multifaceted. The study revealed that acetylcarnitine administration protected against MPTP-induced damage to endothelial cells of the blood-brain barrier. Specifically, it prevented the downregulation of the glucose transporter-1 (GLUT1) and the tight junction proteins occludin and zonula occludens-1. This suggests that acetylcarnitine may help maintain the integrity of the neurovascular unit, which is often compromised in PD nih.gov. These findings point towards a protective role for acetylcarnitine in preserving both neuronal and endothelial function in the context of PD-related neurotoxicity.

| Animal Model | Key Pathological Feature Investigated | Observed Neuroprotective Effects of Acetylcarnitine |

|---|---|---|

| Chronic MPTP-induced Parkinson's model (Mice) | Dopaminergic Neuron Degeneration & Endothelial Dysfunction | Protected against loss of dopaminergic neurons in the substantia nigra and caudate putamen; Protected against MPTP-induced damage to endothelial cells; Prevented downregulation of glucose transporter-1 and tight junction proteins (occludin, zonula occludens-1). nih.gov |

Behavioral and Neuropathological Studies in Rett Syndrome Animal Models

Rett syndrome (RTT) is a neurodevelopmental disorder caused by mutations in the MECP2 gene. Preclinical studies in mouse models of RTT have examined the impact of acetylcarnitine on the progression of behavioral and neuropathological abnormalities.

In the Mecp2(1lox) mutant mouse model, daily administration of acetylcarnitine from birth demonstrated notable improvements in several disease-related symptoms. Treated mutant mice showed enhanced weight gain, increased grip strength, and higher activity levels compared to their untreated counterparts. Furthermore, acetylcarnitine prevented certain metabolic abnormalities and led to modest improvements in cognitive function during the early stages of treatment mdpi.com.

From a neuropathological perspective, one of the most significant findings was the effect of acetylcarnitine on neuronal morphology. Treatment from birth was associated with an almost complete rescue of hippocampal dendritic morphology abnormalities in the mutant mice mdpi.comjaveriana.edu.co. Diminished dendritic complexity is a key anatomical deficit in RTT, and this finding suggests that acetylcarnitine may support synaptic maturation and connectivity when administered during critical periods of cortical development mdpi.com. While the beneficial effects on motor and cognitive functions were more pronounced early in life and not as significant later, the profound impact on dendritic structure highlights a potential neuropathological target of acetylcarnitine in RTT models mdpi.com.

| Animal Model | Outcomes Investigated | Observed Effects of Acetylcarnitine |

|---|---|---|

| Mecp2(1lox) mutant mice | Behavioral | Improved weight gain, grip strength, and activity levels; Modestly improved early cognitive function. mdpi.comresearchgate.net |

| Neuropathological | Associated with an almost complete rescue of hippocampal dendritic morphology abnormalities. mdpi.comjaveriana.edu.co |

Demyelination and Energy Metabolism Studies in Multiple Sclerosis Animal Models (e.g., Cuprizone (B1210641) Intoxication)

The cuprizone intoxication model in mice is widely used to study toxin-induced demyelination and subsequent remyelination, mimicking aspects of multiple sclerosis (MS). Research in this model has explored the effects of acetylcarnitine on myelin repair and associated cellular processes.

Studies have shown that acetylcarnitine administration can significantly enhance remyelination in the corpus callosum of cuprizone-treated mice. This histological improvement was correlated with functional recovery, as treated animals demonstrated significantly better balance and motor coordination in the beam walking test researchgate.netresearchgate.net.

The mechanisms appear to be linked to both antioxidant effects and the support of oligodendrocyte function. Biochemically, acetylcarnitine treatment decreased levels of malondialdehyde (a marker of lipid peroxidation) while increasing the levels and activity of endogenous antioxidants such as reduced glutathione and catalase in the corpus callosum researchgate.net. At the molecular level, acetylcarnitine significantly increased the expression of genes crucial for oligodendrocyte maturation and myelin formation, including Olig-2 (Oligodendrocyte transcription factor 2) and Plp (Proteolipid protein) researchgate.net.

Research in Preclinical Models of Affective Disorders

Beyond neurodegenerative conditions, preclinical research has investigated the potential role of acetylcarnitine in the pathophysiology of affective disorders, particularly depression.

Antidepressant-Like Effects in Genetic and Chronic Stress Animal Models

Studies utilizing both genetic and stress-induced animal models of depression have demonstrated that acetylcarnitine can exert rapid and long-lasting antidepressant-like effects.

In the Flinders Sensitive Line (FSL) rats, a genetic model of depression, and in mice subjected to chronic unpredictable stress (CUS), an environmental model, acetylcarnitine administration led to a significant reduction in depressive-like behaviors. Notably, these effects were observed as early as three days into treatment, a more rapid onset than that seen with the conventional antidepressant chlorimipramine, which required 14 days for a similar effect. Moreover, the antidepressant effect of acetylcarnitine persisted for two weeks after its withdrawal, indicating a long-lasting action nih.govnih.gov.

The primary mechanism identified for these effects is the epigenetic regulation of the type 2 metabotropic glutamate receptor (mGlu2). In both animal models, acetylcarnitine increased the levels of acetylated histone H3K27 bound to the promoter of the Grm2 gene, which encodes the mGlu2 receptor. It also increased the acetylation of the NF-κB p65 subunit. These epigenetic modifications enhanced the transcription of the Grm2 gene in the hippocampus and prefrontal cortex nih.govnih.gov. The antidepressant-like effects of acetylcarnitine were absent in mGlu2 knockout mice, confirming the critical role of this receptor in its mechanism of action nih.gov.

| Animal Model | Behavioral Outcome | Key Mechanistic Finding |

|---|---|---|

| Flinders Sensitive Line (FSL) rats (Genetic model) | Rapid and long-lasting antidepressant effect. nih.govnih.gov | Increased acetylation of H3K27 and NF-κB p65, leading to enhanced transcription of the mGlu2 receptor gene in the hippocampus and prefrontal cortex. nih.govnih.govnih.gov |

| Chronic Unpredictable Stress (CUS) model (Mice) | Reduced immobility time in forced swim test; Increased sucrose (B13894) preference. nih.govnih.gov |

Mechanisms of Analgesic Activity in Neuropathic Pain Animal Models

Preclinical research utilizing various animal models of neuropathic pain has elucidated several complex and interconnected mechanisms through which this compound exerts its analgesic effects. These investigations have moved beyond its classical role in mitochondrial metabolism to reveal its influence on gene expression, neurotransmitter systems, and neuroprotection. The primary animal models used in this research include the chronic constriction injury (CCI) of the sciatic nerve, a model of traumatic neuropathy, and streptozotocin-induced diabetic neuropathy.

The analgesic properties of acetylcarnitine are not typically immediate, requiring repeated administration, which suggests that the compound induces neuroplastic changes within the pain processing pathways.

Epigenetic Upregulation of Metabotropic Glutamate Receptor 2 (mGlu2)

A significant body of evidence points to the epigenetic modulation of the type-2 metabotropic glutamate receptor (mGlu2) as a cornerstone of acetylcarnitine's analgesic action. In neuropathic pain states, acetylcarnitine has been shown to increase the expression of mGlu2 receptors in the dorsal root ganglia and the dorsal horn of the spinal cord. This upregulation is achieved through an epigenetic mechanism involving the acetylation of the p65/RelA, a subunit of the transcription factor NF-κB. This acetylation enhances the expression of the GRM2 gene, which codes for the mGlu2 receptor. The increased presence of mGlu2 receptors, which are inhibitory, leads to a reduction in the release of glutamate from the primary afferent sensory fibers, thereby dampening the transmission of pain signals.

Studies in animal models of Fabry disease, which is associated with neuropathic pain, have also demonstrated that acetylcarnitine treatment leads to an upregulation of mGlu2 receptors in dorsal root ganglia neurons. This effect is directly linked to the observed analgesic response.

Interactive Data Table: Effect of Acetyl-L-carnitine on mGlu2/3 Receptor Protein Expression

| Animal Model | Tissue | Treatment Group | Change in mGlu2/3 Protein Expression | Reference |

|---|---|---|---|---|

| Chronic Constriction Injury (Rat) | Lumbar Spinal Cord | Acetyl-L-carnitine | Substantial up-regulation after 5-7 days | |

| Chronic Constriction Injury (Rat) | Dorsal Root Ganglia | Acetyl-L-carnitine | Up-regulation after 5-7 days | |

| Fabry Disease Model (Mouse) | Dorsal Root Ganglia | Acetyl-L-carnitine | Significant increase |

Modulation of the Cholinergic System